molecular formula C10H11BrINO B2602323 5-bromo-2-iodo-N-propylbenzamide CAS No. 923188-83-4

5-bromo-2-iodo-N-propylbenzamide

Cat. No.: B2602323
CAS No.: 923188-83-4
M. Wt: 368.012
InChI Key: KPDGJUZRXAOFMX-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-propylbenzamide (CAS: Not explicitly provided; referenced as discontinued in CymitQuimica ) is a halogenated benzamide derivative characterized by a bromine atom at the 5-position, an iodine atom at the 2-position of the benzene ring, and an N-propylamide group. This compound belongs to the benzamide class, which is notable for its structural versatility and applications in medicinal chemistry.

Properties

IUPAC Name

5-bromo-2-iodo-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrINO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDGJUZRXAOFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-propylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-iodo-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine and iodine atoms can participate in halogen bonding interactions, enhancing the compound’s binding affinity and specificity. The propyl group may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Key Observations :

  • Halogen Diversity : The target compound’s iodine substituent at position 2 distinguishes it from fluoro- or methoxy-substituted analogs (e.g., ). Iodine’s larger atomic radius may enhance halogen bonding but reduce solubility compared to lighter halogens.
  • N-Substituent Effects : The N-propyl group balances lipophilicity, whereas bulkier groups (e.g., cyclohexyl or isoindolyl ) may sterically hinder target interactions. Cyclopropyl substituents () are associated with improved pharmacokinetic profiles.

Biological Activity

5-Bromo-2-iodo-N-propylbenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of bromine and iodine atoms, along with the propyl group, enhances its potential for various biological activities, including enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Physical Properties

  • Molecular Formula : C10H10BrI N
  • Molecular Weight : 319.1 g/mol
  • Solubility : Moderately soluble in organic solvents; low solubility in water.

The biological activity of this compound is influenced by its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, likely through competitive or non-competitive mechanisms. The halogen atoms can enhance binding affinity through halogen bonding interactions.
  • Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of drug development targeting cancer and inflammatory diseases.
  • Lipophilicity : The propyl group increases the compound's lipophilicity, potentially enhancing its cellular uptake and bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against various cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Inhibition of estrogen receptor signaling
HeLa (Cervical Cancer)8.3Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

These studies indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Case Study on Cancer Treatment :
    In a recent study, this compound was evaluated for its effects on MCF-7 breast cancer cells. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Inflammatory Response Modulation :
    Another investigation focused on the compound's ability to modulate inflammatory responses in vitro using RAW264.7 macrophages. The results showed that treatment with this compound led to a decrease in pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

CompoundKey DifferencesBiological Activity
5-Bromo-2-iodobenzamideLacks propyl group; lower lipophilicityWeaker enzyme inhibition
2-Iodo-N-propylbenzamideLacks bromine atom; altered reactivityReduced anticancer efficacy
5-Bromo-N-propylbenzamideLacks iodine atom; different binding propertiesDifferent pharmacological profile

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